1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Overview
Description
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide is a complex organic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes a bromobenzyl group, a dimethoxyphenyl group, and a quinoxalinone core with an oxide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide typically involves multiple steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine with a suitable diketone, such as benzil, under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoxalinone with 2-bromobenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through an etherification reaction. This can be achieved by reacting the intermediate with 2,5-dimethoxyphenol in the presence of a suitable catalyst.
Oxidation: The final step involves the oxidation of the quinoxalinone to form the 4-oxide. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Additionally, the use of automated systems for monitoring and controlling the reactions would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to a quinoxalinone.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups at the bromobenzyl position.
Scientific Research Applications
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide involves its interaction with specific molecular targets and pathways. The bromobenzyl and dimethoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The quinoxalinone core can intercalate with DNA or inhibit specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chlorobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide: Similar structure but with a chlorine atom instead of bromine.
1-[(2-bromobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide: Similar structure but with different positions of the methoxy groups.
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone: Lacks the oxide group.
Uniqueness
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide is unique due to the combination of its bromobenzyl, dimethoxyphenyl, and quinoxalinone oxide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-bromophenyl)methoxy]-3-(2,5-dimethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O5/c1-29-16-11-12-21(30-2)17(13-16)22-23(27)26(20-10-6-5-9-19(20)25(22)28)31-14-15-7-3-4-8-18(15)24/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSGZRKNKZZSLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=CC=C4Br)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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